molecular formula C40H74N14O9 B14176227 L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-glutaminyl-L-leucine CAS No. 918527-17-0

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-glutaminyl-L-leucine

Cat. No.: B14176227
CAS No.: 918527-17-0
M. Wt: 895.1 g/mol
InChI Key: ICHTZZNEUKAXKX-FLMSMKGQSA-N
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Description

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-glutaminyl-L-leucine is a complex peptide compound It is characterized by the presence of multiple amino acids, including proline, ornithine, leucine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-glutaminyl-L-leucine involves the stepwise addition of amino acids in a specific sequence. The process typically begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce large quantities of peptides with high purity. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-glutaminyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines.

Scientific Research Applications

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-glutaminyl-L-leucine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound is studied for its potential role in cellular signaling and protein interactions.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-glutaminyl-L-leucine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-glutaminyl-L-leucine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their amino acid sequences and functional groups

Properties

CAS No.

918527-17-0

Molecular Formula

C40H74N14O9

Molecular Weight

895.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C40H74N14O9/c1-21(2)18-28(36(60)51-27(13-14-31(41)55)35(59)54-30(38(62)63)20-23(5)6)53-37(61)29(19-22(3)4)52-34(58)26(12-9-17-48-40(44)45)50-33(57)25(11-8-16-47-39(42)43)49-32(56)24-10-7-15-46-24/h21-30,46H,7-20H2,1-6H3,(H2,41,55)(H,49,56)(H,50,57)(H,51,60)(H,52,58)(H,53,61)(H,54,59)(H,62,63)(H4,42,43,47)(H4,44,45,48)/t24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

ICHTZZNEUKAXKX-FLMSMKGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1

Origin of Product

United States

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